![molecular formula C9H8N2O B1508286 3-Methoxy-2,7-naphthyridine CAS No. 893566-84-2](/img/structure/B1508286.png)
3-Methoxy-2,7-naphthyridine
Overview
Description
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
3-Methoxy-2,7-naphthyridine is a solid at room temperature . It has a molecular weight of 160.18 g/mol . The compound should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry
Naphthyridines, including 3-Methoxy-2,7-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
Synthesis and Reactivity
The synthesis and reactivity of naphthyridine derivatives, including 3-Methoxy-2,7-naphthyridine, have been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .
Formation of Metal Complexes
Naphthyridines can form metal complexes, which could have potential applications in various fields .
Anticancer Properties
Naphthyridines have been studied for their anticancer properties. They have shown promising results against different cancer cell lines .
Anti-Human Immunodeficiency Virus (HIV) Properties
Some naphthyridines have shown anti-HIV properties, making them potential candidates for HIV treatment .
Antimicrobial Properties
Naphthyridines have also been studied for their antimicrobial properties, which could be useful in treating various infections .
Analgesic and Anti-inflammatory Properties
Naphthyridines have shown analgesic and anti-inflammatory activities, which could make them useful in pain management and treatment of inflammatory conditions .
Antioxidant Properties
Naphthyridines have demonstrated antioxidant activities, which could be beneficial in managing oxidative stress-related conditions .
Safety and Hazards
Future Directions
Naphthyridines, including 3-Methoxy-2,7-naphthyridine, have a broad spectrum of biological activities and are of significant importance in the field of medicinal chemistry . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community .
properties
IUPAC Name |
3-methoxy-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMREVYOGWZBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731144 | |
Record name | 3-Methoxy-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,7-naphthyridine | |
CAS RN |
893566-84-2 | |
Record name | 3-Methoxy-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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